molecular formula C13H8BrNO5 B14381466 [3-(4-Bromophenyl)oxiran-2-yl](5-nitrofuran-2-yl)methanone CAS No. 89974-98-1

[3-(4-Bromophenyl)oxiran-2-yl](5-nitrofuran-2-yl)methanone

Cat. No.: B14381466
CAS No.: 89974-98-1
M. Wt: 338.11 g/mol
InChI Key: BWXSWYVZCSOZDD-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)oxiran-2-ylmethanone is a chemical compound that features a bromophenyl group, an oxirane ring, and a nitrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)oxiran-2-ylmethanone typically involves the reaction of 4-bromobenzaldehyde with nitrofuran derivatives under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxirane ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)oxiran-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

3-(4-Bromophenyl)oxiran-2-ylmethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)oxiran-2-ylmethanone involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This interaction can disrupt normal cellular functions, making the compound a potential candidate for antimicrobial or anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
  • 2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid

Uniqueness

3-(4-Bromophenyl)oxiran-2-ylmethanone is unique due to the presence of both an oxirane ring and a nitrofuran moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

89974-98-1

Molecular Formula

C13H8BrNO5

Molecular Weight

338.11 g/mol

IUPAC Name

[3-(4-bromophenyl)oxiran-2-yl]-(5-nitrofuran-2-yl)methanone

InChI

InChI=1S/C13H8BrNO5/c14-8-3-1-7(2-4-8)12-13(20-12)11(16)9-5-6-10(19-9)15(17)18/h1-6,12-13H

InChI Key

BWXSWYVZCSOZDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(O2)C(=O)C3=CC=C(O3)[N+](=O)[O-])Br

Origin of Product

United States

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